propyl (4S)-4-ethyl-4-hydroxy-3,8-dioxo-1,7-dihydropyrano[3,4-c]pyridine-6-carboxylate propyl (4S)-4-ethyl-4-hydroxy-3,8-dioxo-1,7-dihydropyrano[3,4-c]pyridine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 183434-02-8
VCID: VC21325661
InChI: InChI=1S/C14H17NO6/c1-3-5-20-12(17)10-6-9-8(11(16)15-10)7-21-13(18)14(9,19)4-2/h6,19H,3-5,7H2,1-2H3,(H,15,16)/t14-/m0/s1
SMILES: CCCOC(=O)C1=CC2=C(COC(=O)C2(CC)O)C(=O)N1
Molecular Formula: C14H17NO6
Molecular Weight: 295.29 g/mol

propyl (4S)-4-ethyl-4-hydroxy-3,8-dioxo-1,7-dihydropyrano[3,4-c]pyridine-6-carboxylate

CAS No.: 183434-02-8

Cat. No.: VC21325661

Molecular Formula: C14H17NO6

Molecular Weight: 295.29 g/mol

* For research use only. Not for human or veterinary use.

propyl (4S)-4-ethyl-4-hydroxy-3,8-dioxo-1,7-dihydropyrano[3,4-c]pyridine-6-carboxylate - 183434-02-8

Specification

CAS No. 183434-02-8
Molecular Formula C14H17NO6
Molecular Weight 295.29 g/mol
IUPAC Name propyl (4S)-4-ethyl-4-hydroxy-3,8-dioxo-1,7-dihydropyrano[3,4-c]pyridine-6-carboxylate
Standard InChI InChI=1S/C14H17NO6/c1-3-5-20-12(17)10-6-9-8(11(16)15-10)7-21-13(18)14(9,19)4-2/h6,19H,3-5,7H2,1-2H3,(H,15,16)/t14-/m0/s1
Standard InChI Key BBTZLXDLDUPAAC-AWEZNQCLSA-N
Isomeric SMILES CCCOC(=O)C1=CC2=C(COC(=O)[C@@]2(CC)O)C(=O)N1
SMILES CCCOC(=O)C1=CC2=C(COC(=O)C2(CC)O)C(=O)N1
Canonical SMILES CCCOC(=O)C1=CC2=C(COC(=O)C2(CC)O)C(=O)N1

Introduction

s2. Chemical Properties and Structure

Molecular Properties

Propyl (4S)-4-ethyl-4-hydroxy-3,8-dioxo-1,7-dihydropyrano[3,4-c]pyridine-6-carboxylate possesses several key molecular properties that determine its behavior in chemical and biological systems. The compound's fundamental characteristics have been well-documented and are summarized in the following table :

PropertyValue
CAS Number183434-02-8
Molecular FormulaC14H17NO6
Molecular Weight295.29 g/mol
Standard InChIInChI=1S/C14H17NO6/c1-3-5-20-12(17)10-6-9-8(11(16)15-10)7-21-13(18)14(9,19)4-2/h6,19H,3-5,7H2,1-2H3,(H,15,16)/t14-/m0/s1
Standard InChIKeyBBTZLXDLDUPAAC-AWEZNQCLSA-N
IUPAC Namepropyl (4S)-4-ethyl-4-hydroxy-3,8-dioxo-1,7-dihydropyrano[3,4-c]pyridine-6-carboxylate

The compound contains multiple functional groups, including a propyl ester (-COOC3H7), a hydroxyl group (-OH), two carbonyl groups (C=O) within the lactone and lactam rings, and a dihydropyridine ring. These functional groups contribute significantly to the compound's polarity, solubility characteristics, and capacity for forming intermolecular interactions.

Structural Characteristics

The structure of propyl (4S)-4-ethyl-4-hydroxy-3,8-dioxo-1,7-dihydropyrano[3,4-c]pyridine-6-carboxylate exhibits several distinctive architectural features that define its chemical identity:

  • A fused heterocyclic ring system comprising pyridine and pyran components

  • A stereogenic center at the 4-position with an S-configuration

  • A propyl ester group attached to the 6-position of the pyridine ring

  • A hydroxyl group and an ethyl substituent at the 4-position

  • Two carbonyl functionalities positioned at the 3 and 8 positions

The three-dimensional arrangement of these structural elements is crucial for understanding the compound's reactivity patterns and potential biological activities. The S-configuration at the stereogenic center creates a specific spatial arrangement that may be essential for molecular recognition in biological systems . The presence of the propyl ester group provides a site for potential hydrolysis or transesterification reactions, which could have significance in metabolic processes or chemical modifications.

Comparison with Related Compounds

Propyl (4S)-4-ethyl-4-hydroxy-3,8-dioxo-1,7-dihydropyrano[3,4-c]pyridine-6-carboxylate belongs to a family of structurally related compounds with varying substituents and modifications to the core heterocyclic system. Understanding the relationships between these molecules helps contextualize the specific properties and potential applications of the compound under discussion.

Two closely related compounds identified in the literature include :

  • (S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione (CAS: 146683-25-2)

  • (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (CAS: 110351-94-5)

The following table compares the key features of these related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Distinctive Features
Propyl (4S)-4-ethyl-4-hydroxy-3,8-dioxo-1,7-dihydropyrano[3,4-c]pyridine-6-carboxylate183434-02-8C14H17NO6295.29Contains propyl ester at position 6
(S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione146683-25-2C10H11NO4209.20Lacks ester functionality; simplified core structure
(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione110351-94-5C13H13NO5263.25Contains an indolizine ring system; additional carbonyl group

These structural variations result in different physicochemical properties and potentially diverse biological activities. The addition of the propyl ester in propyl (4S)-4-ethyl-4-hydroxy-3,8-dioxo-1,7-dihydropyrano[3,4-c]pyridine-6-carboxylate likely enhances lipophilicity compared to the non-esterified analog, potentially affecting membrane permeability and pharmacokinetic properties .

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